Benzo[b]thiophene-6-methanesulfonyl chloride
CAS No.:
Cat. No.: VC15785832
Molecular Formula: C9H7ClO2S2
Molecular Weight: 246.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClO2S2 |
|---|---|
| Molecular Weight | 246.7 g/mol |
| IUPAC Name | 1-benzothiophen-6-ylmethanesulfonyl chloride |
| Standard InChI | InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2 |
| Standard InChI Key | FIICSEWKMRHBSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CS2)CS(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzo[b]thiophene-6-methanesulfonyl chloride consists of a benzo[b]thiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene ring—substituted at the 6-position with a methanesulfonyl chloride (-SOCl) group. The methanesulfonyl chloride moiety introduces significant electrophilicity due to the electron-withdrawing sulfonyl group, which activates the chlorine atom for nucleophilic substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.7 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | Likely a solid or liquid |
| Storage Conditions | Refrigerated (2–7°C) |
The exact melting and boiling points remain unspecified in available literature, though sulfonyl chlorides generally exhibit moderate thermal stability and are moisture-sensitive.
Synthesis and Preparation
Synthetic Routes
The synthesis of Benzo[b]thiophene-6-methanesulfonyl chloride typically involves introducing the methanesulfonyl chloride group to a preformed benzo[b]thiophene scaffold. Two primary strategies are employed:
Direct Sulfonylation
Reaction of benzo[b]thiophene with methanesulfonyl chloride under Friedel-Crafts conditions, using a Lewis acid catalyst (e.g., AlCl), facilitates electrophilic aromatic substitution at the 6-position. This method requires stringent control of reaction temperature and stoichiometry to minimize polysubstitution.
Chlorination of Methanesulfonate Precursors
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
Reactions proceed optimally in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine to neutralize HCl.
Electrophilic Aromatic Substitution
The electron-deficient benzo[b]thiophene ring can undergo further electrophilic substitution (e.g., nitration, halogenation) at the 4-position, guided by the directing effects of the sulfonyl chloride group. Such reactions expand the compound’s utility in generating polyfunctionalized derivatives.
Applications in Medicinal Chemistry
Drug Discovery Intermediate
Benzo[b]thiophene-6-methanesulfonyl chloride is a key building block for synthesizing sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase and matrix metalloproteinases. Its rigid bicyclic structure enhances binding affinity, while the sulfonamide group facilitates hydrogen-bond interactions with active sites.
Bioconjugation Reagent
The compound’s reactivity enables covalent modification of biomolecules (e.g., proteins, nucleic acids) for diagnostic and therapeutic applications. For instance, conjugation with monoclonal antibodies enhances tumor-targeting capabilities in antibody-drug conjugates (ADCs).
Comparison with Analogous Sulfonyl Chlorides
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Methanesulfonyl chloride | Simpler structure, lower molecular weight | |
| Tosyl chloride | Toluene substituent, broader commercial use | |
| Benzo[b]thiophene-6-sulfonyl chloride | Lacks methyl group, distinct electronic profile |
The methyl group in Benzo[b]thiophene-6-methanesulfonyl chloride enhances steric bulk and electron-withdrawing effects compared to non-methylated analogs, influencing both reactivity and biological activity .
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